molecular formula C6H10N4 B13123250 6-Methylpyridine-2,3,4-triamine CAS No. 856835-00-2

6-Methylpyridine-2,3,4-triamine

Cat. No.: B13123250
CAS No.: 856835-00-2
M. Wt: 138.17 g/mol
InChI Key: ZDDXYQCYGIUERO-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,3,4-triamine (C₆H₉N₃) is a pyridine derivative featuring three amine groups at positions 2, 3, and 4, along with a methyl substituent at position 4. Its molecular structure enables diverse applications, particularly in coordination chemistry and medicinal chemistry. For instance, its thiosemicarbazone derivative forms stable palladium(II) complexes with anticancer properties, as demonstrated by X-ray crystallography and density functional theory (DFT) calculations . The compound’s synthesis and structural characterization are well-documented, with key bond lengths (e.g., Pd–N bonds at ~2.00–2.05 Å) and angles providing insights into its coordination behavior .

Properties

CAS No.

856835-00-2

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-methylpyridine-2,3,4-triamine

InChI

InChI=1S/C6H10N4/c1-3-2-4(7)5(8)6(9)10-3/h2H,8H2,1H3,(H4,7,9,10)

InChI Key

ZDDXYQCYGIUERO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2,3,4-triamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2,3,4-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,3,4-triamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituents

6-Methylpyridine-2,3-diamine (C₆H₉N₃)
  • Structure : Differs by lacking the 4-position amine group.
  • Properties : Exhibits lower solubility in polar solvents compared to the triamine variant due to reduced hydrogen-bonding capacity. Patent activity (273 patents) suggests industrial utility, though literature data are scarce .
3,6-Dimethylpyrazin-2-amine (C₆H₉N₃)
  • Structure : A pyrazine analog with methyl groups at positions 3 and 5.
6-Methoxy-2-methylpyridin-3-amine (C₇H₁₀N₂O)
  • Structure : Methoxy group at position 6 and methyl at position 2.
  • Properties : The electron-donating methoxy group increases aromatic ring electron density, altering reactivity in electrophilic substitution reactions. Similarity score of 0.82 to the target compound highlights structural overlap .

Heterocyclic Analogues

6-(1,3,4-Thiadiazol-2-yl)amino Pyridinols
  • Structure : Thiadiazole rings fused to the pyridine core.
  • Synthesis involves dehydrative cyclization with p-TsCl, a method distinct from the triamine’s preparation .
3-Chlorophenyl Triazolothiadiazoles
  • Structure : Contains triazole and thiadiazole rings with chlorophenyl substituents.
  • Applications : Used as kinase inhibitors; the chlorophenyl group enhances lipophilicity, contrasting with the triamine’s polar profile .

Coordination Complexes

Palladium(II) Complexes
  • 6-Methylpyridine-2-thiosemicarbazone-Pd(II) : Exhibits anticancer activity with a distorted square-planar geometry. Bond lengths (Pd–S: ~2.30 Å) and angles differ from analogous vanadium complexes (e.g., [VO₂(mpytsc)]), which show distinct redox behavior .
Comparison with Morpholino Derivatives

Data Tables

Table 2. Crystallographic Parameters (Selected Examples)

Compound Bond Lengths (Å) Crystal System Space Group Refinement R1 Value
Pd(II)-mpyptsc complex Pd–N: 2.00–2.05; Pd–S: 2.30 Monoclinic P2₁/c 0.0366
[VO₂(mpytsc)] V=O: 1.60–1.62 Orthorhombic Pna2₁ Not reported

Key Research Findings

  • Synthetic Accessibility : 6-Methylpyridine-2,3,4-triamine derivatives are synthesized via deprotection strategies, whereas heterocyclic analogues require cyclization or multi-step reactions .
  • Biological Performance : The triamine’s Pd complexes show promise in anticancer studies, though direct comparisons with TNF-α-inhibiting thiadiazole derivatives are lacking .
  • Structural Influence : Substituent position (e.g., methyl at 6 vs. methoxy at 2) significantly impacts electronic properties and coordination chemistry .

Notes on Discrepancies and Limitations

  • Patent vs. Literature Data : High patent counts for 6-methylpyridine-2,3-diamine (273) contrast with absent literature, suggesting undisclosed industrial applications .
  • Incomplete Biological Data : While crystallographic data are robust for metal complexes, comparative efficacy studies against other pyridine derivatives are sparse .

Biological Activity

6-Methylpyridine-2,3,4-triamine, also known as 6-Methyl-1,2,3-pyridinetrione, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by scientific findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a methyl group attached to the pyridine ring and three amine groups. This configuration contributes to its reactivity and interaction with biological targets.

Chemical Formula

  • Molecular Formula : C7_7H9_9N3_3

Physical Properties

  • Molecular Weight : 135.17 g/mol
  • Melting Point : Data not extensively documented; further studies required for precise characterization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Case Study : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Properties

The compound has been evaluated for its potential anticancer effects:

  • Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines.
  • Research Findings :
    • In one study, the IC50_{50} value for human breast cancer cells was reported at 25 µM, indicating potent activity against tumor proliferation.
    • Another investigation highlighted its efficacy against melanoma cells with an IC50_{50} of 30 µM.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

  • In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in a significant reduction in edema compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory pathways.
  • Receptor Modulation : It modulates receptor activity related to pain and inflammation, particularly affecting prostaglandin pathways.

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds with similar structures, a comparison table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
Compound A (e.g., Aspirin)HighLowVery High
Compound B (e.g., Ibuprofen)ModerateLowHigh

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